molecular formula C23H21NO4S B2707060 N-(2-benzoyl-4-methylphenyl)-3-ethylsulfonylbenzamide CAS No. 898434-27-0

N-(2-benzoyl-4-methylphenyl)-3-ethylsulfonylbenzamide

Cat. No. B2707060
CAS RN: 898434-27-0
M. Wt: 407.48
InChI Key: YVCYAPYUKYSJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-3-ethylsulfonylbenzamide, also known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in a variety of cellular processes such as inflammation, immunity, and cell survival. BMS-345541 has been widely used as a tool compound to investigate the functions of the NF-κB pathway and as a potential therapeutic agent for various diseases.

Scientific Research Applications

Advanced Materials Development

Benzamide derivatives have been utilized in the development of novel sulfonated thin-film composite nanofiltration membranes, demonstrating improved water flux for the treatment of dye solutions. These membranes offer enhanced surface hydrophilicity, which is crucial for water permeation and dye rejection during the filtration process, making them valuable in water treatment technologies (Yang Liu et al., 2012).

Pharmaceutical Research and Drug Development

Benzamide derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. For instance, certain celecoxib derivatives have exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).

Organic Synthesis and Chemical Reactions

In organic chemistry, benzamide derivatives serve as key intermediates or reactants in the synthesis of complex molecules. For example, the palladium iodide catalyzed multicomponent carbonylative approaches have been applied to synthesize functionalized isoindolinone and isobenzofuranimine derivatives, showcasing the versatility of benzamide compounds in facilitating diverse chemical transformations (R. Mancuso et al., 2014).

Antimicrobial Agents

The synthesis of benzamide derivatives has led to compounds with significant antimicrobial activities. For instance, new acylthiourea derivatives have been tested against various bacterial and fungal strains, showing activity at low concentrations. This suggests the potential of benzamide derivatives as antimicrobial agents, which is crucial for developing new antibiotics in response to antibiotic resistance (Carmen Limban et al., 2011).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-3-29(27,28)19-11-7-10-18(15-19)23(26)24-21-13-12-16(2)14-20(21)22(25)17-8-5-4-6-9-17/h4-15H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCYAPYUKYSJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.